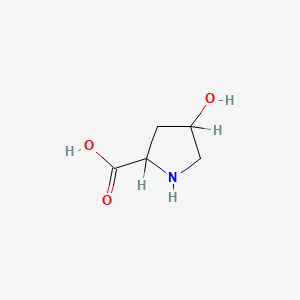
n-Tetradecenylsuccinic Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Tetradecenylsuccinic Anhydride is an organic compound with the molecular formula C18H30O3 . It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a tetradecenyl group. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Tetradecenylsuccinic Anhydride can be synthesized through the reaction of succinic anhydride with tetradecenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired anhydride.
Industrial Production Methods: In an industrial setting, tetradecenylsuccinic anhydride is produced using large-scale reactors where succinic anhydride and tetradecenyl alcohol are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity tetradecenylsuccinic anhydride .
Chemical Reactions Analysis
Types of Reactions: n-Tetradecenylsuccinic Anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tetradecenylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.
Aminolysis: Amines such as methylamine or ethylamine, usually under mild heating.
Major Products Formed:
Hydrolysis: Tetradecenylsuccinic acid.
Alcoholysis: Tetradecenylsuccinic esters.
Aminolysis: Tetradecenylsuccinic amides
Scientific Research Applications
n-Tetradecenylsuccinic Anhydride has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with specific properties.
Surface Modification: Employed to modify the surface properties of materials, enhancing their compatibility with other substances.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of adhesives, coatings, and lubricants due to its reactive anhydride group
Mechanism of Action
The mechanism of action of tetradecenylsuccinic anhydride involves its reactive anhydride group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows it to form covalent bonds with nucleophiles such as water, alcohols, and amines. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Succinic Anhydride: A simpler anhydride without the tetradecenyl group.
Octadecenylsuccinic Anhydride: Similar structure but with an octadecenyl group instead of tetradecenyl.
Hexadecenylsuccinic Anhydride: Contains a hexadecenyl group.
Uniqueness: n-Tetradecenylsuccinic Anhydride is unique due to its specific tetradecenyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .
Properties
CAS No. |
76386-10-2 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[(Z)-tetradec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3/b14-13- |
InChI Key |
URVNZJUYUMEJFZ-YPKPFQOOSA-N |
SMILES |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\C1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B7770697.png)


![2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benze nesulfonic acid](/img/structure/B7770726.png)





